molecular formula C17H14N2O2 B7885483 (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid

Cat. No. B7885483
M. Wt: 278.30 g/mol
InChI Key: YWNMEFALPMQPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid involves the condensation of 2-aminobenzophenone with glycine followed by cyclization and subsequent oxidation to form the final product.

Starting Materials
2-aminobenzophenone, glycine, acetic anhydride, sodium acetate, hydrogen peroxide, sulfuric acid, wate

Reaction
Step 1: Condensation of 2-aminobenzophenone with glycine in the presence of acetic anhydride and sodium acetate to form N-(2-aminophenyl)glycine., Step 2: Cyclization of N-(2-aminophenyl)glycine in the presence of sulfuric acid and water to form (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid., Step 3: Oxidation of (5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid with hydrogen peroxide in the presence of sulfuric acid to form the final product.

properties

IUPAC Name

2-(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16(21)10-13-11-18-17(12-6-2-1-3-7-12)14-8-4-5-9-15(14)19-13/h1-9,11,19H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNMEFALPMQPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(NC3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-phenyl-1H-1,4-benzodiazepin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.